![molecular formula C14H15F2N5O B2481989 N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-3,3-difluoro-N-methylcyclobutane-1-carboxamide CAS No. 2380069-90-7](/img/structure/B2481989.png)
N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-3,3-difluoro-N-methylcyclobutane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule, likely used in the field of medicinal chemistry. Its structure suggests it could be a derivative of pyrazinamide , a first-line drug used in shortening TB therapy .
Molecular Structure Analysis
The molecular structure of this compound is complex, with an azetidinone ring, which is a common feature in many broad-spectrum antibiotics .Wissenschaftliche Forschungsanwendungen
Antiproliferative Effects in Breast Cancer Cells
- Researchers have investigated the antiproliferative properties of this compound in breast cancer cells. Specifically, a series of novel analogues were designed based on combretastatin A-4 (CA-4), replacing the ethylene bridge with a β-lactam scaffold . Notably, compounds 9h, 9q, 9r, 10p, 10r, and 11h exhibited significant in vitro antiproliferative activity against MCF-7 breast cancer cells, with IC50 values ranging from 10 to 33 nM. These compounds also demonstrated potency in the triple-negative breast cancer (TNBC) cell line MDA-MB-231, comparable to CA-4. Mechanistically, they interacted with tubulin at the colchicine-binding site and inhibited tubulin polymerization .
Tubulin-Destabilizing Effects
- Beyond antiproliferative activity, this compound disrupts tubulin assembly. In vitro studies revealed a significant reduction in tubulin polymerization, further supporting its potential as a tubulin destabilizer .
Cell Cycle Arrest and Apoptosis
- Compound 9q specifically arrested MCF-7 cells in the G2/M phase, leading to cellular apoptosis. Understanding its impact on cell cycle progression and apoptosis pathways is crucial for therapeutic development .
Colchicine-Binding Site Inhibition
- The compound’s mode of action involves binding to the colchicine-binding site on tubulin. Investigating its interactions with tubulin and other microtubule-targeting agents can provide valuable insights for drug design .
Potential Anticancer Drug Candidate
- Given its potent antiproliferative effects and tubulin inhibition, researchers consider this compound a promising candidate for developing novel anticancer drugs. Further studies are needed to optimize its pharmacokinetics and safety profile .
Chemical Synthesis and Derivatives
- Researchers have explored synthetic approaches to create derivatives of this compound. For instance, reactions with N-aryl maleimides led to the formation of new heterocyclic cores, expanding the chemical space for drug discovery .
Eigenschaften
IUPAC Name |
N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-3,3-difluoro-N-methylcyclobutane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F2N5O/c1-20(13(22)9-4-14(15,16)5-9)10-7-21(8-10)12-11(6-17)18-2-3-19-12/h2-3,9-10H,4-5,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYGUUHSVJMLPCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=NC=CN=C2C#N)C(=O)C3CC(C3)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F2N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.